molecular formula C22H27N3O2 B11228432 2-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11228432
M. Wt: 365.5 g/mol
InChI Key: NRMPBJQICBWSQK-UHFFFAOYSA-N
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Description

2-[2-OXO-2-(4-PHENYLPIPERIDIN-1-YL)ETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is a complex organic compound featuring a piperidine ring bound to a phenyl group and a cycloheptapyridazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-OXO-2-(4-PHENYLPIPERIDIN-1-YL)ETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE typically involves the cyclization of precursor compounds. One method involves the cyclization of n-butyl (3R)-4-carbamoylmethylamino-3-phenylbutyrate in toluene, using potassium phosphate monohydrate and tetrabutylammonium bromide as catalysts . The reaction is carried out under reflux conditions to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[2-OXO-2-(4-PHENYLPIPERIDIN-1-YL)ETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-[2-OXO-2-(4-PHENYLPIPERIDIN-1-YL)ETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It may find applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-OXO-2-(4-PHENYLPIPERIDIN-1-YL)ETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and cycloheptapyridazinone analogs. Examples include:

Uniqueness

What sets 2-[2-OXO-2-(4-PHENYLPIPERIDIN-1-YL)ETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE apart is its unique combination of a piperidine ring with a phenyl group and a cycloheptapyridazinone structure. This unique structure may confer specific chemical and biological properties that are not present in other similar compounds.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

2-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C22H27N3O2/c26-21-15-19-9-5-2-6-10-20(19)23-25(21)16-22(27)24-13-11-18(12-14-24)17-7-3-1-4-8-17/h1,3-4,7-8,15,18H,2,5-6,9-14,16H2

InChI Key

NRMPBJQICBWSQK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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